molecular formula C7H17NO7S B1223088 Tapso CAS No. 68399-81-5

Tapso

Cat. No. B1223088
Key on ui cas rn: 68399-81-5
M. Wt: 259.28 g/mol
InChI Key: RZQXOGQSPBYUKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05716847

Procedure details

N,N-bis [2-Hydroxyethyl]-2-aminoethanesulfonic acid; (1,3-bis[tris(Hydroxymethyl)methylamino]propane); (N,N-bis[2-Hydroxyethyl]-2-aminoethanesulfonic acid; 2-[bis(2-Hydroxyethyl)amino]ethanesulfonic acid); (N-tris[Hydroxymethyl]methyl-2-aminoethane-sulfonic acid; 2-([2-Hydroxy-1,1-bis(hydroxymethyl)ethyl]amino) ethanesulfonic acid; 3-[N,N-bis(2-Hydroxyethyl)methylamino]-2-hydroxypropanesulfonic acid); (3-[N-tris(Hydroxymethyl)methylamino]-2-hydroxypropanesulfonic acid); (tris[Hydroxymethyl]aminomethane), (2-amino-2-(hydroxymethyl)-1,3-propanediol); (N-[2-Hydroxyethyl]piperazine-N'-[2-hydroxypropanesulfonic acid]); (Piperazine-N,N'-bis[2-hydroxypropanesulfonic acid]); (N[2-Hydroxyethyl]piperazine-N'-[3-propane-sulfonic acid]); Triethanolamine, (2,2'2"-Nitrilotriethanol); and mixtures thereof.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
N-[2-Hydroxyethyl]piperazine N'-[2-hydroxypropanesulfonic acid]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Piperazine N,N'-bis[2-hydroxypropanesulfonic acid]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
N[2-Hydroxyethyl]piperazine-N'-[3-propane-sulfonic acid]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
2,2'2"-Nitrilotriethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
N-tris[Hydroxymethyl]methyl-2-aminoethane-sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
3-[N,N-bis(2-Hydroxyethyl)methylamino]-2-hydroxypropanesulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
[Compound]
Name
tris[Hydroxymethyl]aminomethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen

Identifiers

REACTION_CXSMILES
O[CH2:2][CH2:3][N:4]([CH2:11][CH2:12][OH:13])[CH2:5][CH2:6]S(O)(=O)=O.C(CNC(CO)(CO)CO)CNC(CO)(CO)CO.OCC(NC[CH2:42][S:43]([OH:46])(=[O:45])=[O:44])(CO)CO.C(NC(CO)(CO)CO)C(O)CS(O)(=O)=O.NC(CO)(CO)CO.N(CCO)(CCO)CCO>>[CH2:5]1[NH+:4]([CH2:3][CH2:2][CH2:42][S:43]([O-:46])(=[O:45])=[O:44])[CH2:11][CH2:12][O:13][CH2:6]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCN(CCS(=O)(=O)O)CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(CO)(CO)CO
Step Three
Name
N-[2-Hydroxyethyl]piperazine N'-[2-hydroxypropanesulfonic acid]
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Piperazine N,N'-bis[2-hydroxypropanesulfonic acid]
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
N[2-Hydroxyethyl]piperazine-N'-[3-propane-sulfonic acid]
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(CCO)(CCO)CCO
Step Seven
Name
2,2'2"-Nitrilotriethanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CNC(CO)(CO)CO)CNC(CO)(CO)CO
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCN(CCS(=O)(=O)O)CCO
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCN(CCS(=O)(=O)O)CCO
Step Eleven
Name
N-tris[Hydroxymethyl]methyl-2-aminoethane-sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC(CO)(CO)NCCS(=O)(=O)O
Step Thirteen
Name
3-[N,N-bis(2-Hydroxyethyl)methylamino]-2-hydroxypropanesulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Fourteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(CS(=O)(=O)O)O)NC(CO)(CO)CO
Step Fifteen
Name
tris[Hydroxymethyl]aminomethane
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C1COCC[NH+]1CCCS(=O)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05716847

Procedure details

N,N-bis [2-Hydroxyethyl]-2-aminoethanesulfonic acid; (1,3-bis[tris(Hydroxymethyl)methylamino]propane); (N,N-bis[2-Hydroxyethyl]-2-aminoethanesulfonic acid; 2-[bis(2-Hydroxyethyl)amino]ethanesulfonic acid); (N-tris[Hydroxymethyl]methyl-2-aminoethane-sulfonic acid; 2-([2-Hydroxy-1,1-bis(hydroxymethyl)ethyl]amino) ethanesulfonic acid; 3-[N,N-bis(2-Hydroxyethyl)methylamino]-2-hydroxypropanesulfonic acid); (3-[N-tris(Hydroxymethyl)methylamino]-2-hydroxypropanesulfonic acid); (tris[Hydroxymethyl]aminomethane), (2-amino-2-(hydroxymethyl)-1,3-propanediol); (N-[2-Hydroxyethyl]piperazine-N'-[2-hydroxypropanesulfonic acid]); (Piperazine-N,N'-bis[2-hydroxypropanesulfonic acid]); (N[2-Hydroxyethyl]piperazine-N'-[3-propane-sulfonic acid]); Triethanolamine, (2,2'2"-Nitrilotriethanol); and mixtures thereof.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
N-[2-Hydroxyethyl]piperazine N'-[2-hydroxypropanesulfonic acid]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Piperazine N,N'-bis[2-hydroxypropanesulfonic acid]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
N[2-Hydroxyethyl]piperazine-N'-[3-propane-sulfonic acid]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
2,2'2"-Nitrilotriethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
N-tris[Hydroxymethyl]methyl-2-aminoethane-sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
3-[N,N-bis(2-Hydroxyethyl)methylamino]-2-hydroxypropanesulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
[Compound]
Name
tris[Hydroxymethyl]aminomethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen

Identifiers

REACTION_CXSMILES
O[CH2:2][CH2:3][N:4]([CH2:11][CH2:12][OH:13])[CH2:5][CH2:6]S(O)(=O)=O.C(CNC(CO)(CO)CO)CNC(CO)(CO)CO.OCC(NC[CH2:42][S:43]([OH:46])(=[O:45])=[O:44])(CO)CO.C(NC(CO)(CO)CO)C(O)CS(O)(=O)=O.NC(CO)(CO)CO.N(CCO)(CCO)CCO>>[CH2:5]1[NH+:4]([CH2:3][CH2:2][CH2:42][S:43]([O-:46])(=[O:45])=[O:44])[CH2:11][CH2:12][O:13][CH2:6]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCN(CCS(=O)(=O)O)CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(CO)(CO)CO
Step Three
Name
N-[2-Hydroxyethyl]piperazine N'-[2-hydroxypropanesulfonic acid]
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Piperazine N,N'-bis[2-hydroxypropanesulfonic acid]
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
N[2-Hydroxyethyl]piperazine-N'-[3-propane-sulfonic acid]
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(CCO)(CCO)CCO
Step Seven
Name
2,2'2"-Nitrilotriethanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CNC(CO)(CO)CO)CNC(CO)(CO)CO
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCN(CCS(=O)(=O)O)CCO
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCN(CCS(=O)(=O)O)CCO
Step Eleven
Name
N-tris[Hydroxymethyl]methyl-2-aminoethane-sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC(CO)(CO)NCCS(=O)(=O)O
Step Thirteen
Name
3-[N,N-bis(2-Hydroxyethyl)methylamino]-2-hydroxypropanesulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Fourteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(CS(=O)(=O)O)O)NC(CO)(CO)CO
Step Fifteen
Name
tris[Hydroxymethyl]aminomethane
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C1COCC[NH+]1CCCS(=O)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.